(Z)-N'-hydroxy-4-propoxybenzene-1-carboximidamide
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Overview
Description
(Z)-N’-hydroxy-4-propoxybenzene-1-carboximidamide is an organic compound with a unique structure that includes a hydroxy group, a propoxy group, and a carboximidamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N’-hydroxy-4-propoxybenzene-1-carboximidamide typically involves the reaction of 4-propoxybenzene-1-carboximidamide with hydroxylamine under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C. The reaction mixture is then stirred for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of (Z)-N’-hydroxy-4-propoxybenzene-1-carboximidamide may involve a continuous flow process to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process. The final product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(Z)-N’-hydroxy-4-propoxybenzene-1-carboximidamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carboximidamide group can be reduced to form an amine.
Substitution: The propoxy group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Substitution reactions can be carried out using alkyl halides or aryl halides in the presence of a base such as sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of 4-propoxybenzene-1-carboximidamide with a carbonyl group.
Reduction: Formation of 4-propoxybenzene-1-amine.
Substitution: Formation of various substituted benzene derivatives depending on the substituent used.
Scientific Research Applications
(Z)-N’-hydroxy-4-propoxybenzene-1-carboximidamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (Z)-N’-hydroxy-4-propoxybenzene-1-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active sites, while the propoxy group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The carboximidamide group can interact with amino acid residues, modulating the activity of the target protein.
Comparison with Similar Compounds
Similar Compounds
- (Z)-N’-hydroxy-4-methoxybenzene-1-carboximidamide
- (Z)-N’-hydroxy-4-ethoxybenzene-1-carboximidamide
- (Z)-N’-hydroxy-4-butoxybenzene-1-carboximidamide
Uniqueness
(Z)-N’-hydroxy-4-propoxybenzene-1-carboximidamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The propoxy group, in particular, provides a balance between hydrophilicity and lipophilicity, making it suitable for various applications.
Properties
Molecular Formula |
C10H14N2O2 |
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Molecular Weight |
194.23 g/mol |
IUPAC Name |
N'-hydroxy-4-propoxybenzenecarboximidamide |
InChI |
InChI=1S/C10H14N2O2/c1-2-7-14-9-5-3-8(4-6-9)10(11)12-13/h3-6,13H,2,7H2,1H3,(H2,11,12) |
InChI Key |
OOCDAYWHISVQPO-UHFFFAOYSA-N |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)/C(=N/O)/N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=NO)N |
Origin of Product |
United States |
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